N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide
Description
N-(6-Methoxypyrimidin-4-yl)-3,3-diphenylpropanamide is a propanamide derivative featuring a 3,3-diphenylpropanoyl backbone and a 6-methoxypyrimidin-4-yl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-20-13-18(21-14-22-20)23-19(24)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXISVTIBJCVIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide typically involves the reaction of 6-methoxypyrimidine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
N-(Benzothiazole-2-yl)-3,3-Diphenylpropanamide
Structural Differences : Replaces the 6-methoxypyrimidine with a benzothiazole-2-yl group.
Key Properties :
- Benzothiazole is a heterocycle with sulfur and nitrogen atoms, which may enhance rigidity and alter electronic properties compared to pyrimidine.
- The sulfur atom in benzothiazole is less likely to participate in hydrogen bonding compared to the methoxy group in the target compound.
N-(4-Substituted Phenyl)-2,3-Diphenylpropanamides
Structural Differences : Features a para-substituted phenyl group (e.g., nitro, chloro, hydroxy) on the amide nitrogen instead of a heterocycle.
Key Findings from :
- Substituents significantly influence UV absorption spectra due to solvent interactions. Electron-withdrawing groups (e.g., nitro) redshift absorption maxima, while electron-donating groups (e.g., methoxy) blueshift them.
- Solvent effects are dominated by dipolarity/polarizability (π*), hydrogen bond donation (α), and acceptance (β) parameters.
Comparison : The 6-methoxy group in the target compound may similarly modulate electronic effects, but its placement on a pyrimidine ring (a π-deficient heterocycle) could amplify resonance effects compared to para-substituted phenyl derivatives .
N-[4-(1H-Benzimidazol-2-yl)Phenyl]-3,3-Diphenylpropanamide
Structural Differences : Incorporates a benzimidazole ring linked via a phenyl group.
Key Properties :
- The benzimidazole moiety introduces NH groups capable of hydrogen bond donation, unlike the target compound’s methoxypyrimidine.
- Relevance: Such structural complexity may enhance crystallinity, as noted in studies using SHELX for crystal structure determination .
3-(4-Methoxyphenyl)-N-(6-Methyl-2-Pyridinyl)Propanamide
Structural Differences: Substitutes the diphenylpropanoyl backbone with a single 4-methoxyphenyl group and uses a 6-methylpyridine substituent. Key Properties:
- Pyridine’s basic nitrogen can act as a hydrogen bond acceptor, similar to pyrimidine.
- The methyl group at the 6-position of pyridine may sterically hinder interactions compared to the methoxy group in the target compound.
Physicochemical and Electronic Properties: Data Table
Hydrogen Bonding and Solvent Effects
- Target Compound: The 6-methoxy group on pyrimidine can act as a hydrogen bond acceptor, while the amide NH serves as a donor. Solvent interactions may resemble those in , where dipolarity and H-bond parameters (π*, α, β) govern spectral shifts .
- Contrast with Analogs: Benzothiazole derivatives lack strong H-bond donors/acceptors beyond the amide group . Benzimidazole-containing compounds introduce additional NH donors, enabling complex H-bond networks .
Biological Activity
N-(6-methoxypyrimidin-4-yl)-3,3-diphenylpropanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a pyrimidine ring and diphenylpropane moiety. Its molecular formula is with a molecular weight of 310.41 g/mol. The compound exhibits a melting point of approximately 150-155°C and is soluble in organic solvents such as DMSO and ethanol.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2 activity, the compound interferes with the progression of the cell cycle, leading to increased apoptosis in cancer cells.
Biochemical Pathways
The inhibition of CDK2 by this compound affects several biochemical pathways:
- Cell Cycle Regulation: Disruption of CDK2 activity leads to cell cycle arrest, particularly at the G1/S transition.
- Apoptosis Induction: Enhanced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) has been observed.
Cytotoxicity Studies
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 15.0 |
| A549 (lung) | 18.5 |
| HeLa (cervical) | 20.0 |
These results indicate that the compound exhibits potent anti-cancer activity, making it a candidate for further development in cancer therapy.
Enzyme Inhibition
The compound acts as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase , enzymes responsible for breaking down acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which may enhance cognitive functions in neurodegenerative conditions such as Alzheimer's disease.
Case Studies and Research Findings
- Cancer Treatment : A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of this compound in vivo using xenograft models. Results showed significant tumor reduction compared to control groups.
- Neuroprotective Effects : Research conducted on animal models indicated that the compound could improve cognitive functions by modulating cholinergic signaling pathways, potentially offering therapeutic benefits for Alzheimer's disease patients.
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption and distribution characteristics, with studies indicating that this compound has good bioavailability when administered orally. Metabolism primarily occurs via hepatic pathways, with renal excretion being the main route for elimination.
Future Directions
Given its promising biological activities, future research should focus on:
- Clinical Trials : Conducting Phase I/II clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anti-cancer and neuroprotective effects.
- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
